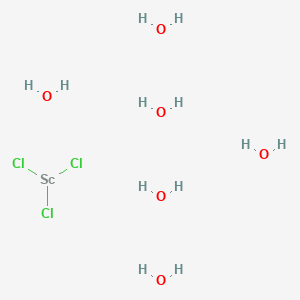
Chlorure de scandium hexahydraté
Vue d'ensemble
Description
Scandium chloride hexahydrate (ScCl3•6H2O) is a water-soluble crystalline compound . It forms a natural crystalline aggregate and is highly soluble in water . It is used in halide lamps, optical fibers, electronic ceramics, and lasers . It is also used as a source for producing metallic scandium by electrolysis .
Synthesis Analysis
Scandium chloride hydrates, namely ScCl3•3H2O and Sc2Cl4(OH)2•12H2O, have been synthesized and characterized by single-crystal XRD, 45Sc NMR spectroscopy, and DFT calculations . The crystal structure of ScCl3•3H2O is reported for the first time .
Molecular Structure Analysis
The molecular structure of Scandium chloride hexahydrate has been analyzed using X-ray diffraction and 45Sc NMR spectroscopy . The 45Sc NMR interaction parameters of ScCl3•3H2O, ScCl3•6H2O, and Sc2Cl4(OH)2•12H2O have been obtained from numerical fits of NMR spectra of polycrystalline samples, and from DFT calculations using the Castep code .
Chemical Reactions Analysis
Scandium chloride hexahydrate is used in the synthesis of covalent organic frameworks with tunable levels of scandium incorporation . The removal of scandium from the material with the highest metal content subsequently resulted in a ‘metal-imprinted’ covalent organic framework that exhibits a high affinity and capacity for Sc3+ ions in acidic environments and in the presence of competing metal ions .
Physical And Chemical Properties Analysis
Scandium chloride hexahydrate is a white crystalline compound with a molecular weight of 259.40 g/mol . It is highly soluble in water . The melting point is 63-66 °C .
Applications De Recherche Scientifique
Production de Scandium Métallique
Le chlorure de scandium hexahydraté est utilisé comme matière première pour la production de scandium métallique par électrolyse . Ce processus est crucial car le scandium métallique joue un rôle important dans l'aérospatiale et les articles de sport en raison de son poids léger et de sa résistance élevée.
Applications Optiques
En optique, ScCl3·6H2O est utilisé dans le développement de lampes halogènes et de fibres optiques . Ses propriétés uniques contribuent à la transmission de la lumière avec une perte minimale, ce qui le rend essentiel pour la transmission de données à haute vitesse et des solutions d'éclairage efficaces.
Céramiques Électroniques
Le chlorure de scandium hexahydraté trouve son application dans la fabrication de céramiques électroniques . Ces céramiques sont utilisées dans divers appareils électroniques en raison de leur capacité à maintenir des propriétés dans des conditions extrêmes, telles que des températures élevées et des environnements corrosifs.
Technologie Laser
Le composé est également appliqué dans la technologie laser, où il est utilisé dans la production de certains types de lasers . Ces lasers ont des applications allant des chirurgies médicales à la recherche de pointe en physique.
Catalyseurs dans les Réactions Chimiques
ScCl3·6H2O sert de catalyseur dans diverses réactions chimiques . Ses propriétés catalytiques sont exploitées pour augmenter l'efficacité et la sélectivité des procédés chimiques, ce qui est vital dans les produits pharmaceutiques et la chimie industrielle.
Stockage d'Énergie
Bien que le chlorure de scandium hexahydraté ne soit pas directement utilisé dans le stockage d'énergie, son rôle dans la synthèse de matériaux qui contribuent aux technologies de stockage d'énergie est remarquable . Il est un précurseur pour la production de composés ultra-purs qui sont essentiels au développement de systèmes de stockage d'énergie avancés.
Science des Matériaux
En science des matériaux, ScCl3·6H2O est un précurseur important pour la synthèse d'alliages scandium-aluminium . Ces alliages sont utilisés dans les composants aérospatiaux en raison de leurs excellentes propriétés thermiques et de leur légèreté.
Recherche Médicale
Le chlorure de scandium hexahydraté est utilisé dans la recherche médicale pour étudier ses effets sur la fonction rénale et comme traceur dans des études toxicologiques . Comprendre son comportement dans les systèmes biologiques est crucial pour évaluer sa sécurité et ses utilisations thérapeutiques potentielles.
Mécanisme D'action
Target of Action
Scandium Chloride Hexahydrate, a water-soluble crystalline compound, is primarily used as a source for producing metallic scandium by electrolysis . It is also used in halide lamps, optical fibers, electronic ceramics, and lasers . The primary targets of Scandium Chloride Hexahydrate are these applications where it plays a crucial role.
Mode of Action
Scandium Chloride Hexahydrate is a Lewis acid that absorbs water to give aquo complexes . According to X-ray crystallography, one such hydrate is the salt trans - [ScCl2(H2O)4]Cl·2H2O . This interaction with water is a key part of its mode of action.
Biochemical Pathways
It is known that scandium chloride hexahydrate can conduct electricity when fused or dissolved in water . This property may have implications for certain biochemical pathways, particularly those involving ion channels or electrical signaling.
Pharmacokinetics
It is known that the compound is freely soluble in water , which suggests it could have good bioavailability.
Result of Action
The primary result of Scandium Chloride Hexahydrate’s action is the production of metallic scandium through electrolysis . This metallic scandium can then be used in various applications, including halide lamps, optical fibers, electronic ceramics, and lasers .
Action Environment
The action of Scandium Chloride Hexahydrate can be influenced by environmental factors. For example, its solubility in water suggests that it might be more active in aqueous environments . Additionally, its ability to conduct electricity when fused or dissolved in water suggests that its activity could be influenced by the presence of an electric field.
Safety and Hazards
Scandium chloride hexahydrate should not be released into the environment . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Scandium chloride hexahydrate plays a role in biochemical reactions as a Lewis acid, which means it can accept electron pairs from other molecules. This property allows it to form complexes with various biomolecules, including enzymes and proteins. For example, scandium chloride hexahydrate can interact with enzymes that have metal-binding sites, potentially inhibiting their activity by replacing essential metal ions . Additionally, scandium chloride hexahydrate can form colloidal conjugates that deposit in tissues, affecting the bioavailability and distribution of the compound .
Cellular Effects
Scandium chloride hexahydrate has been shown to affect various types of cells and cellular processes. In renal cells, for instance, it can induce nephrotoxicity, leading to a decrease in urine volume and creatinine levels, as well as an increase in β-2-microglobulin and N-acetyl-beta-D-glucosaminidase . These changes suggest that scandium chloride hexahydrate can impair kidney function by reducing the glomerular filtration rate. Furthermore, scandium chloride hexahydrate can influence cell signaling pathways and gene expression, as demonstrated by its ability to upregulate specific regulatory genes in bacterial cells .
Molecular Mechanism
At the molecular level, scandium chloride hexahydrate exerts its effects through various mechanisms. It can bind to metal-binding sites on enzymes and proteins, inhibiting their activity by displacing essential metal ions . This inhibition can lead to changes in cellular metabolism and gene expression. Additionally, scandium chloride hexahydrate can form colloidal conjugates that deposit in tissues, affecting the distribution and bioavailability of the compound . These interactions can result in enzyme inhibition, elemental dyshomeostasis, and other indirect effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of scandium chloride hexahydrate can change over time. The compound is relatively stable, but its bioavailability and distribution can be influenced by factors such as pH and the presence of other ions . Long-term exposure to scandium chloride hexahydrate can lead to the accumulation of the compound in tissues, potentially resulting in chronic toxicity . In in vitro studies, scandium chloride hexahydrate has been shown to induce significant changes in cellular function over time, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of scandium chloride hexahydrate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity . In male Wistar rats, for example, a dose-dependent excretion of scandium chloride hexahydrate was observed, with higher doses resulting in increased nephrotoxicity and changes in renal function . These findings suggest that there is a threshold dose above which scandium chloride hexahydrate can cause adverse effects, including enzyme inhibition and tissue damage .
Metabolic Pathways
Scandium chloride hexahydrate is involved in various metabolic pathways, primarily through its interactions with metal-binding enzymes and proteins . The compound can inhibit the activity of these enzymes by displacing essential metal ions, leading to changes in metabolic flux and metabolite levels . Additionally, scandium chloride hexahydrate can form complexes with other biomolecules, affecting their function and stability . These interactions can result in alterations in cellular metabolism and gene expression .
Transport and Distribution
Within cells and tissues, scandium chloride hexahydrate is transported and distributed through various mechanisms. The compound can form complexes with transport proteins, facilitating its movement across cell membranes . Additionally, scandium chloride hexahydrate can accumulate in specific tissues, such as the liver and spleen, where it forms colloidal conjugates that deposit in the reticuloendothelial system . These deposits can affect the bioavailability and distribution of the compound, leading to changes in cellular function and metabolism .
Subcellular Localization
Scandium chloride hexahydrate can localize to specific subcellular compartments, affecting its activity and function. The compound can be directed to these compartments through targeting signals or post-translational modifications . For example, scandium chloride hexahydrate can accumulate in the glomeruli of the kidneys, where it forms colloidal conjugates that reduce the glomerular filtration rate . These interactions can result in changes in enzyme activity, gene expression, and cellular metabolism .
Propriétés
IUPAC Name |
trichloroscandium;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.6H2O.Sc/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZFOHABAHJDIK-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.Cl[Sc](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H12O6Sc | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051850 | |
| Record name | Scandium chloride hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20662-14-0 | |
| Record name | Scandium chloride hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Scandium chloride hexahydrate impact renal function, and can urinary Scandium levels predict exposure?
A1: While the provided abstracts don't offer specific details on the mechanism of interaction between Scandium chloride hexahydrate and the kidneys, one study investigates its effects on renal function in rats and explores the potential of urinary Scandium as an exposure predictor. [] This suggests that Scandium chloride hexahydrate can be absorbed and excreted through urine, with urinary levels potentially correlating with exposure levels. Further research is needed to fully understand the interaction mechanisms and long-term effects on renal function.
Q2: What is known about the structural characteristics of Scandium chloride hexahydrate and its derivatives?
A2: While the molecular formula and weight of Scandium chloride hexahydrate are not explicitly mentioned in the abstracts, one study investigates the "solvation coordination compounds of Scandium chloride from the dehydration of Scandium chloride hexahydrate." [] This implies researchers are examining the structural changes occurring when water molecules are removed from the hexahydrate structure. Additionally, another study focuses on "Coordination Polymers Based on Scandium and 2,5-Pyrazinedicarboxylic Acid." [] This research likely explores the use of Scandium chloride, potentially derived from the hexahydrate, as a building block for creating coordination polymers with specific properties. Further research delving into spectroscopic data and crystallographic analysis would provide a more comprehensive understanding of its structure.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethanone](/img/structure/B1469496.png)
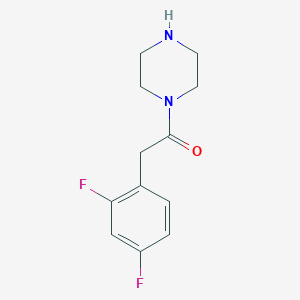
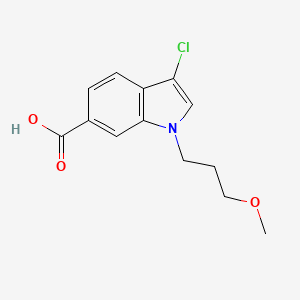
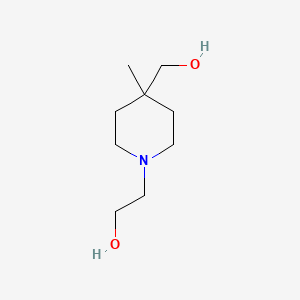

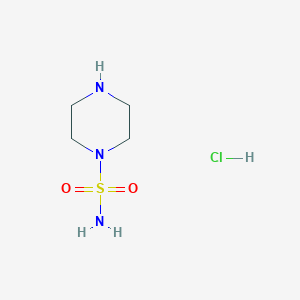
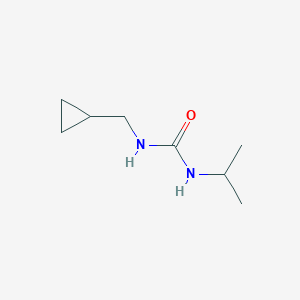
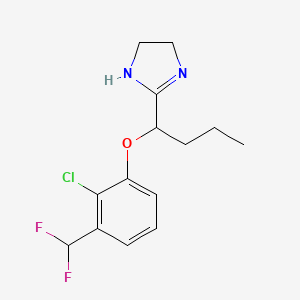

![3-Chloro-4-[3-(cyclopropylmethoxy)phenoxy]aniline](/img/structure/B1469511.png)
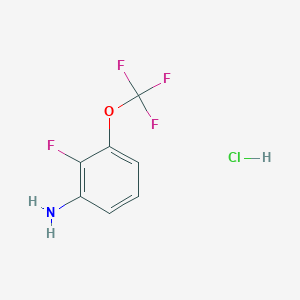
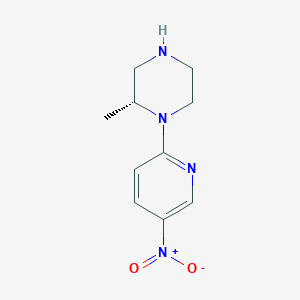
![2-Methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanenitrile](/img/structure/B1469518.png)

